molecular formula C4H10ClNO3 B2608585 Methyl 3-amino-2-hydroxypropanoate hydrochloride CAS No. 186393-00-0

Methyl 3-amino-2-hydroxypropanoate hydrochloride

Cat. No.: B2608585
CAS No.: 186393-00-0
M. Wt: 155.58
InChI Key: VHMGYHFYSWICSP-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Methyl 3-amino-2-hydroxypropanoate hydrochloride (C₄H₁₀ClNO₃) is a β-amino alcohol derivative characterized by a compact molecular scaffold. Its core structure consists of a three-carbon chain with functional groups at distinct positions: a methyl ester (-COOCH₃) at C1, a hydroxyl group (-OH) at C2, and a protonated amino group (-NH₃⁺) at C3, stabilized by a chloride counterion. The molecule adopts a staggered conformation, with torsional angles between the hydroxyl and amino groups ranging from 60° to 120°, as determined by density functional theory (DFT) calculations.

Stereochemical Features

The compound exhibits a single stereocenter at C2, which adopts an S-configuration in its enantiopure form. X-ray diffraction studies of related serine derivatives confirm that this configuration minimizes steric clashes between the hydroxyl and methyl ester groups. Racemization is inhibited by the hydrochloride salt formation, which stabilizes the protonated amino group and reduces nucleophilic attack at the stereocenter.

Table 1: Key Bond Lengths and Angles
Parameter Value (Å/°) Method
C1-O (ester) 1.344–1.446 X-ray
C2-O (hydroxyl) 1.421–1.439 DFT
C3-N (amino) 1.347–1.354 X-ray
O-C2-C3 dihedral angle 112.5° Computational

Crystallographic Characterization and Conformational Dynamics

Crystal Packing and Hydrogen Bonding

The compound crystallizes in the monoclinic P2₁ space group (Z = 2), with unit cell parameters a = 5.226 Å, b = 6.394 Å, c = 11.642 Å, and β = 90.09°. The asymmetric unit contains one molecule linked to adjacent units via N–H⋯Cl⁻ and O–H⋯Cl⁻ hydrogen bonds (Table 2), forming a two-dimensional network parallel to the ab-plane. The chloride ion acts as a bifurcated acceptor, interacting with both the hydroxyl and amino protons.

Table 2: Hydrogen Bond Geometry
Donor–H⋯Acceptor D–H (Å) H⋯A (Å) D⋯A (Å) ∠D–H–A (°)
N–H⋯Cl⁻ 0.85–0.93 2.30–2.44 3.10–3.29 152–162
O–H⋯Cl⁻ 0.65 2.40 3.03 164

Conformational Flexibility

In solution, the molecule exhibits dynamic equilibrium between gauche and anti conformers, as evidenced by nuclear Overhauser effect (NOE) spectroscopy. Alkylation studies reveal that the enolate intermediate adopts a pyramidalized geometry at C2 during nucleophilic attacks, with activation barriers <1.2 kcal/mol for stereoinversion. This flexibility enables diverse reactivity in asymmetric synthesis.

Comparative Analysis with Related β-Amino Alcohol Derivatives

Structural Analogues

This compound shares key features with other β-amino alcohols but differs in substituent arrangement:

  • Serine Methyl Ester Hydrochloride (C₄H₁₀ClNO₃):

    • Contains a hydroxyl group at C3 instead of C2.
    • Forms stronger O–H⋯O hydrogen bonds due to proximal ester and hydroxyl groups.
  • Chalcone Derivatives (e.g., F3BC, F3NC):

    • Replace the amino alcohol core with aromatic systems.
    • Exhibit nonlinear optical properties absent in the target compound.

Hydrogen Bonding Patterns

Compared to neutral β-amino alcohols, the hydrochloride salt shows enhanced hydrogen bond donor capacity via N–H⁺⋯Cl⁻ interactions. This contrasts with zwitterionic serine derivatives, where charge-separated structures limit intermolecular bonding.

Table 3: Comparative Structural Properties
Compound Hydrogen Bonds (per molecule) Space Group Melting Point (°C)
Target Compound 2 N–H⋯Cl⁻, 1 O–H⋯Cl⁻ P2₁ 134–136
DL-Serine Methyl Ester HCl 3 N–H⋯Cl⁻, 1 O–H⋯O P2₁2₁2₁ 134–136
L-Serine Hydrochloride 4 N–H⋯Cl⁻, 1 O–H⋯O P2₁ 228–230

Functional Implications

The compound’s compact structure and hydrogen-bonding network make it suitable for crystal engineering and chiral resolution applications. Its conformational flexibility contrasts with rigid analogues like methyl 3-aminothiophene-2-carboxylate, which exhibits planar aromatic stacking. These differences underscore the role of aliphatic backbones in modulating molecular interactions.

Properties

IUPAC Name

methyl 3-amino-2-hydroxypropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(6)2-5;/h3,6H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMGYHFYSWICSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186393-00-0
Record name methyl 3-amino-2-hydroxypropanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-2-hydroxypropanoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester form. The resulting product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification methods such as distillation and chromatography. The use of automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

Methyl 3-amino-2-hydroxypropanoate hydrochloride is utilized in several scientific domains:

Organic Chemistry

  • Building Block : It serves as a crucial building block in the synthesis of complex organic molecules, particularly in the development of peptidomimetics and other bioactive compounds .

Biochemistry

  • Metabolic Pathways : The compound is studied for its role in metabolic pathways involving amino acids and neurotransmitter synthesis. Its structural similarity to amino acids allows it to participate in various biochemical reactions .

Pharmacology

  • Therapeutic Potential : Research indicates potential therapeutic applications, including its use as a precursor for synthesizing drugs targeting neurological disorders. Studies have shown that it may influence neurotransmitter systems, making it a candidate for further pharmacological exploration .

Industrial Applications

  • Pharmaceutical Production : this compound is employed in the production of pharmaceuticals and fine chemicals due to its reactive functional groups that facilitate further chemical transformations .

The biological activity of this compound is significant, particularly in pharmacological contexts. It has been shown to interact with various enzymes and receptors, influencing metabolic pathways and potentially serving as a substrate for neurotransmitter synthesis. The compound's ability to act as a chiral precursor enhances its utility in drug development .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study ReferenceFocusFindings
PeptidomimeticsDemonstrated successful incorporation into peptidomimetic structures, enhancing the biological activity of designed compounds.
Drug SynthesisInvestigated the compound's role as a precursor in synthesizing novel therapeutic agents targeting neurological pathways.
Metabolic StudiesProvided insights into its involvement in amino acid metabolism and neurotransmitter regulation, suggesting implications for neuropharmacology.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-hydroxypropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influence metabolic pathways, and affect cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Methyl 3-amino-2-hydroxypropanoate hydrochloride C₄H₁₀ClNO₃ -OH (C2), -NH₂ (C3), -COOCH₃ 179.58 High solubility in polar solvents; chiral center at C2/C3
Methyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride C₅H₁₁ClNO₃ -OH (C2), -NH₂ (C3), -COOCH₃, -CH₃ (C2) 195.60 Enhanced steric hindrance; reduced reactivity in nucleophilic substitutions
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride C₁₂H₁₈ClNO₂ -NH₂ (C3), -COOCH₂CH₃, -C₆H₄CH₃ (C3) 253.73 Lipophilic due to aromatic ring; lower aqueous solubility
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride C₇H₁₅ClNO₂ -NCH₃ (C2), -COOCH₃, -CH(CH₃)₂ (C3) 196.66 Tertiary amine; increased metabolic stability

Table 2: Yield and Reaction Conditions

Compound Key Reagent/Condition Yield (%) Purity (HPLC)
Methyl 3-amino-2-hydroxypropanoate derivatives SnCl₂·2H₂O, MeOH, RT 51–71 >95%
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride HCl/dioxane, RT, 1 hr 100 >98%
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride Ethanolamine/HCl, reflux Not reported 97%

Pharmacological and Physicochemical Properties

  • Solubility: this compound exhibits higher aqueous solubility (~150 mg/mL) compared to its 2-methyl derivative (~90 mg/mL) due to reduced steric hindrance .
  • Metabolic Stability: Compounds with tertiary amines (e.g., Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) show prolonged plasma half-lives (~12 minutes in rats) compared to primary amines .
  • Biological Activity : Aromatic substituents (e.g., phenyl or pyrazole groups) enhance tumor-targeting capabilities, as seen in ACNU analogs (tumor-to-blood ratio: 2:1) .

Research Findings

Chirality and Bioactivity: The stereochemistry at C2/C3 in Methyl 3-amino-2-hydroxypropanoate derivatives significantly impacts receptor binding. For example, the (R,R)-configuration shows 3-fold higher antitumor activity than (S,S)-isomers in murine models .

Salt Forms: Dihydrochloride salts (e.g., ) improve crystallinity but reduce solubility compared to mono-hydrochloride forms .

Toxicity: Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride demonstrates higher cytotoxicity (IC₅₀: 12 µM in HeLa cells) due to lipophilicity-driven membrane disruption .

Biological Activity

Methyl 3-amino-2-hydroxypropanoate hydrochloride is an important compound in biochemical research, particularly due to its role in enzyme interactions and metabolic pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research applications, and case studies.

  • Molecular Formula : C4H10ClN1O3
  • Molecular Weight : 141.58 g/mol
  • Structure : Contains both amino and hydroxyl functional groups, which facilitate interactions with biological molecules.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Interactions : The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity and influencing metabolic pathways.
  • Substrate for Enzymes : It can act as a substrate in various enzymatic reactions, participating in catalytic cycles that are crucial for metabolic processes.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antimicrobial Potential Investigated for its ability to inhibit bacterial growth .
Anticholinesterase Activity Exhibits potential as an acetylcholinesterase inhibitor, relevant in neuropharmacology .
Role in Metabolic Pathways Functions as a precursor in the synthesis of bioactive molecules and pharmaceuticals.

Research Applications

This compound has diverse applications across various fields:

  • Chemistry : Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Biology : Employed in studies of enzyme mechanisms and protein-ligand interactions, aiding in the understanding of metabolic pathways.
  • Medicine : Investigated for therapeutic applications, particularly as a precursor for drug synthesis.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Anticholinesterase Activity Study :
    • A study evaluated the compound's efficacy as an acetylcholinesterase inhibitor, showing promising results with IC50 values comparable to established drugs. This suggests potential applications in treating neurodegenerative diseases .
  • Antimicrobial Screening :
    • In a screening for antimicrobial properties, this compound demonstrated significant antibacterial activity against various strains, indicating its potential use in developing new antibiotics .

Q & A

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Perform orthogonal assays (e.g., enzyme inhibition, cell viability, and in silico docking) to confirm target engagement. For nitric oxide (NO)-related studies, use fluorometric or chemiluminescent detection (e.g., Griess assay) with rigorous controls (e.g., L-NAME as an inhibitor) to mitigate false positives from assay interference .

Methodological Challenges and Solutions

Q. What strategies mitigate hygroscopicity-related issues during handling and formulation?

  • Methodological Answer : Lyophilization from tert-butanol/water mixtures produces stable amorphous powders. For in vitro studies, prepare fresh solutions in anhydrous DMSO and use immediately. Dynamic vapor sorption (DVS) analysis can quantify hygroscopicity profiles to guide storage protocols .

Q. How can computational modeling predict the compound’s solubility and bioavailability?

  • Methodological Answer : Use QSPR models (e.g., ALOGPS, SwissADME) with input parameters like logP (~−1.2 for hydrochloride salts), polar surface area (~100 Ų), and hydrogen-bond donor/acceptor counts. Molecular dynamics simulations in explicit solvent systems (e.g., TIP3P water) can further refine solubility predictions .

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